N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound that features a piperidine ring, a pyrimidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling with the pyridine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.
Scientific Research Applications
N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. The exact mechanism may vary based on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- **N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(methylsulfonyl)pyridin-2-amine
- **N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)benzeneamine
Uniqueness
N-{[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H24F3N5 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-[[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-N-methyl-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C19H24F3N5/c1-13-10-14(2)25-18(24-13)27-8-5-15(6-9-27)12-26(3)17-11-16(4-7-23-17)19(20,21)22/h4,7,10-11,15H,5-6,8-9,12H2,1-3H3 |
InChI Key |
NEWGXWYRNAWGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)CN(C)C3=NC=CC(=C3)C(F)(F)F)C |
Origin of Product |
United States |
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